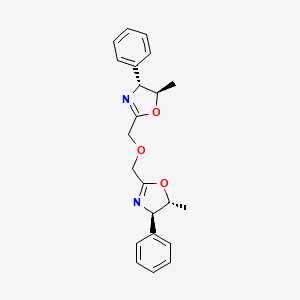
(2,7-Di-tert-butyl-9,9-dimethyl-9H-thioxanthen-4-yl)diphenylphosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,7-Di-tert-butyl-9,9-dimethyl-9H-thioxanthen-4-yl)diphenylphosphine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a thioxanthene core substituted with tert-butyl and dimethyl groups, along with a diphenylphosphine moiety. Its distinct structure makes it valuable in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,7-Di-tert-butyl-9,9-dimethyl-9H-thioxanthen-4-yl)diphenylphosphine typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Thioxanthene Core: The initial step involves the synthesis of the thioxanthene core by reacting 2,7-di-tert-butyl-9,9-dimethylxanthene with sulfur or sulfur-containing reagents under controlled conditions.
Introduction of the Diphenylphosphine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2,7-Di-tert-butyl-9,9-dimethyl-9H-thioxanthen-4-yl)diphenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine using reducing agents such as lithium aluminum hydride.
Substitution: The diphenylphosphine group can participate in substitution reactions with electrophiles, forming new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides, in the presence of bases such as triethylamine.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphine.
Substitution: Various phosphine derivatives depending on the electrophile used.
科学的研究の応用
(2,7-Di-tert-butyl-9,9-dimethyl-9H-thioxanthen-4-yl)diphenylphosphine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: Employed in the study of biological systems, particularly in the development of fluorescent probes for imaging and tracking biomolecules.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.
作用機序
The mechanism of action of (2,7-Di-tert-butyl-9,9-dimethyl-9H-thioxanthen-4-yl)diphenylphosphine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The diphenylphosphine group acts as a strong electron donor, enhancing the reactivity of the metal center.
類似化合物との比較
Similar Compounds
2,7-Di-tert-butyl-9,9-dimethylxanthene: Lacks the diphenylphosphine group but shares the thioxanthene core.
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene: Contains bromine substituents instead of the diphenylphosphine group.
2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid: Features carboxylic acid groups instead of the diphenylphosphine group.
Uniqueness
(2,7-Di-tert-butyl-9,9-dimethyl-9H-thioxanthen-4-yl)diphenylphosphine is unique due to the presence of the diphenylphosphine group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in catalysis and coordination chemistry, where it can form stable complexes with various metal centers, enhancing their catalytic activity.
特性
分子式 |
C35H39PS |
|---|---|
分子量 |
522.7 g/mol |
IUPAC名 |
(2,7-ditert-butyl-9,9-dimethylthioxanthen-4-yl)-diphenylphosphane |
InChI |
InChI=1S/C35H39PS/c1-33(2,3)24-19-20-31-28(21-24)35(7,8)29-22-25(34(4,5)6)23-30(32(29)37-31)36(26-15-11-9-12-16-26)27-17-13-10-14-18-27/h9-23H,1-8H3 |
InChIキー |
QHZPNXHGZMYRJL-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C=CC(=C2)C(C)(C)C)SC3=C1C=C(C=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



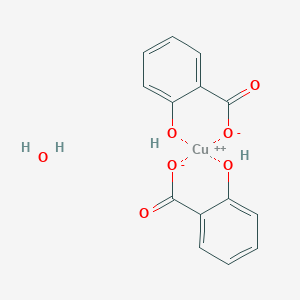

![[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12875652.png)
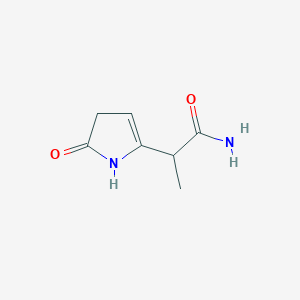

![5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12875663.png)
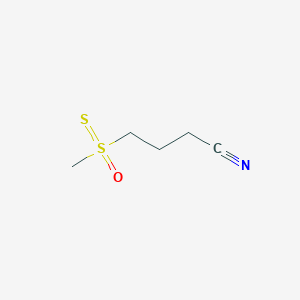
![5,6-dihydroisoxazolo[5,4-c]pyridine-3,7(2H,4H)-dione](/img/structure/B12875673.png)

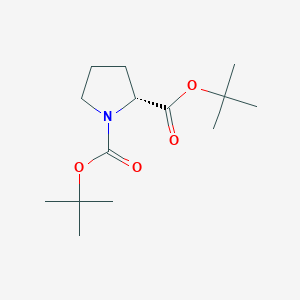
![2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12875694.png)
![2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875712.png)
